(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1604374-82-4
VCID: VC4656040
InChI: InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22)/t13-/m1/s1
SMILES: CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H21NO3
Molecular Weight: 311.381

(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate

CAS No.: 1604374-82-4

Cat. No.: VC4656040

Molecular Formula: C19H21NO3

Molecular Weight: 311.381

* For research use only. Not for human or veterinary use.

(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate - 1604374-82-4

Specification

CAS No. 1604374-82-4
Molecular Formula C19H21NO3
Molecular Weight 311.381
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
Standard InChI InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22)/t13-/m1/s1
Standard InChI Key JJVATGCCSPHKKV-CYBMUJFWSA-N
SMILES CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure combines a fluorenylmethyl group linked via a carbamate bond to a (2R)-1-hydroxybutan-2-yl amine. The stereochemistry at the second carbon (C2) is explicitly denoted by the (2R) configuration, which influences its reactivity and interaction with chiral centers in target peptides . The SMILES notation CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13\text{CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13} highlights the fluorene’s bicyclic aromatic system and the carbamate’s connectivity .

Key Structural Properties

PropertyValueSource
Molecular FormulaC19H21NO3\text{C}_{19}\text{H}_{21}\text{NO}_{3}
Molecular Weight311.38 g/mol
IUPAC Name9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
CAS Number1604374-82-4
Stereochemistry(2R)

The InChIKey JJVATGCCSPHKKV-CYBMUJFWSA-N\text{JJVATGCCSPHKKV-CYBMUJFWSA-N} uniquely identifies its stereoisomeric form, critical for ensuring reproducibility in synthetic workflows .

Spectroscopic and Physical Data

While experimental data on solubility and melting points are unavailable in public sources, its structural analogs (e.g., Fmoc-Thr(tBu)-OL) suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) . The tert-butoxy variant’s molecular weight of 383.5 g/mol underscores how substituents alter physical properties, though the parent compound’s behavior remains consistent with typical Fmoc-protected amines .

Synthesis and Applications

Synthetic Pathways

The compound is synthesized through carbamate formation between 9-fluorenylmethyl chloroformate (Fmoc-Cl) and (2R)-1-hydroxybutan-2-amine. This reaction typically proceeds in anhydrous conditions with a base such as triethylamine to scavenge HCl . The (2R) configuration is preserved via chiral resolution or asymmetric synthesis, ensuring enantiopurity for downstream applications .

Representative Reaction Scheme

Fmoc-Cl+(2R)-1-Hydroxybutan-2-amineBase(9H-Fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate+HCl\text{Fmoc-Cl} + \text{(2R)-1-Hydroxybutan-2-amine} \xrightarrow{\text{Base}} \text{(9H-Fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate} + \text{HCl}

Applications in Organic Chemistry

  • Peptide Synthesis: As an Fmoc-protected amine, it safeguards amino groups during SPPS, allowing sequential deprotection with 20% piperidine in DMF without affecting acid-labile side chains .

  • Chiral Building Blocks: The (2R) configuration enables its use in synthesizing enantiomerically pure pharmaceuticals, such as β-amino alcohols and kinase inhibitors .

  • Material Science: Fmoc derivatives are explored for self-assembling nanostructures due to their aromatic stacking and hydrogen-bonding capabilities .

Role in Peptide Synthesis

Mechanism of Protection and Deprotection

The Fmoc group’s stability under acidic conditions and labile nature under basic conditions make it ideal for SPPS. During chain elongation, the carbamate’s carbonyl oxygen stabilizes the transition state during piperidine-mediated β-elimination, cleaving the fluorenylmethyl group while regenerating the free amine . This orthogonality prevents side reactions with tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups.

Comparative Analysis of Protecting Groups

Protecting GroupDeprotection AgentStabilityCompatibility
FmocPiperidineAcid-stableBoc, Trt, Alloc
BocTFABase-stableFmoc, Alloc
AllocPd(0)Acid/base-stableFmoc, Boc

Case Study: Synthesis of Leuprolide

In the synthesis of Leuprolide (a gonadotropin-releasing hormone agonist), Fmoc-protected arginine and leucine derivatives are sequentially coupled to a resin-bound peptide. The (2R)-configured carbamate ensures chiral fidelity at critical residues, avoiding racemization during coupling . Post-assembly, global deprotection with trifluoroacetic acid (TFA) releases the peptide while retaining side-chain functionalities .

Recent Research Findings

Advances in Stereoselective Synthesis

Recent studies focus on enzymatic resolution to enhance the enantiomeric excess (ee) of (2R)-1-hydroxybutan-2-amine precursors. Lipase-catalyzed acetylation achieves >99% ee, reducing reliance on chiral chromatography . This method lowers production costs and scales efficiently for industrial applications .

Novel Derivatives for Drug Delivery

Modifications to the fluorenyl group, such as tert-butoxy substitutions, improve solubility in aqueous-organic mixtures. For instance, Fmoc-Thr(tBu)-OL\text{Fmoc-Thr(tBu)-OL} (CAS 189337-28-8) exhibits enhanced stability in DMSO-water systems, facilitating its use in nanoparticle drug carriers .

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